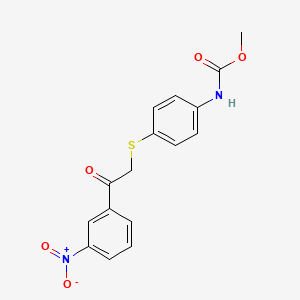

甲基(4-((2-(3-硝基苯基)-2-氧乙基)硫基)苯基)甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

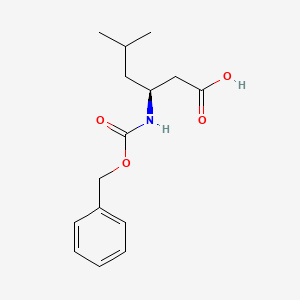

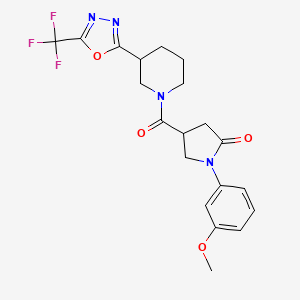

This compound contains several functional groups including a carbamate group, a thioether group, and a nitro group attached to a phenyl ring. These functional groups could potentially impart a variety of chemical properties to the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenyl derivative with a compound containing the carbamate group . The exact method would depend on the specific reactants used and the conditions of the reaction.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl ring. The presence of the nitro group could potentially influence the electronic structure of the compound, affecting its reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the carbamate group, which may be susceptible to hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .科学研究应用

生物降解和环境修复

Bhushan 等人(2000 年)对 Ralstonia sp. SJ98 对 3-甲基-4-硝基苯酚的趋化性和生物降解的研究突出了降解硝基苯酚衍生物的环境意义。这项研究展示了微生物修复与硝基苯基部分相关的污染物的潜力,表明具有类似结构的化合物也可能是生物降解的目标,这对于环境净化工作至关重要(Bhushan 等人,2000 年)。

合成和化学转化

Loudwig 和 Goeldner(2001 年)将 N-甲基-N-(邻硝基苯基)氨基甲酸酯引入为醇的光敏保护基。这项研究展示了硝基苯基氨基甲酸酯在合成化学中的效用,在合成化学中,它们可用作可在光照射下去除的保护基。这意味着带有硝基苯基基团的甲基氨基甲酸酯可以在复杂的有机合成中发挥相似的保护和脱保护策略作用(Loudwig 和 Goeldner,2001 年)。

催化和反应机理

Santi 等人(1997 年)关于使用钯盐和银盐将硝基苯还原羰基化为甲基 N-苯基氨基甲酸酯的研究突出了硝基苯基氨基甲酸酯在催化反应中的重要性。该工艺提供了一种无光气法生产氨基甲酸酯,表明相关化合物在催化和可持续化学合成中的潜力(Santi 等人,1997 年)。

生物学应用

虽然与感兴趣的确切化合物没有直接关系,但对类似化合物的研究提供了对生物学应用的见解。例如,Tahir 等人(2015 年)对硝基取代酰硫脲的 DNA 结合研究和生物活性探索了硝基取代化合物与 DNA 之间的相互作用,突出了在药物发现和新型治疗剂开发中的潜在应用(Tahir 等人,2015 年)。

作用机制

安全和危害

属性

IUPAC Name |

methyl N-[4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-23-16(20)17-12-5-7-14(8-6-12)24-10-15(19)11-3-2-4-13(9-11)18(21)22/h2-9H,10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSHRTPMEIBENK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

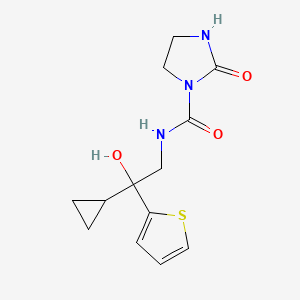

![N-(2,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2820493.png)

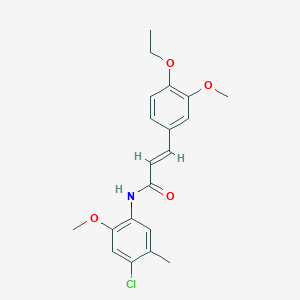

![(2-Cyclopropyl-5-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2820508.png)